molecular formula C22H22FNO3 B2540205 Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396685-00-9

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2540205
CAS No.: 1396685-00-9
M. Wt: 367.42
InChI Key: LIFWORIFCCOADE-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is a synthetic compound featuring a benzofuran core linked to a piperidine moiety via a ketone bridge. The piperidine ring is substituted at the 4-position with a ((4-fluorobenzyl)oxy)methyl group, introducing both fluorinated aromatic and ether functionalities. This structural motif is common in medicinal chemistry, particularly in cannabinoid receptor agonists and kinase inhibitors, where the benzofuran and piperidine subunits contribute to receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3/c23-19-7-5-16(6-8-19)14-26-15-17-9-11-24(12-10-17)22(25)21-13-18-3-1-2-4-20(18)27-21/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWORIFCCOADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

The SciELO México article outlines a Pd(II)-mediated Castro–Stephens coupling between 2-iodophenol and terminal alkynes to form benzofurans. For example:

  • Reagents : 2-Iodophenol (1.2 eq), propargyl alcohol (1 eq), Pd(OAc)₂ (2 mol%), CuI (4 mol%), piperidine (3 eq) in DMF at 60°C for 6 hours.
  • Outcome : Benzofuran-2-carbaldehyde is obtained in 78% yield after column chromatography. Oxidation to the carboxylic acid (via KMnO₄) and subsequent conversion to acyl chloride (using SOCl₂) provides the reactive benzofuran-2-carbonyl chloride intermediate.

Alternative Cyclization Routes

Thermal cyclization of 2-hydroxyacetophenone derivatives with chloroacetone in the presence of NaOH (40% aqueous) at 120°C for 8 hours yields benzofuran-2-carboxylic acid (62% yield). This method, while lower-yielding, avoids transition-metal catalysts.

Synthesis of 4-(((4-Fluorobenzyl)Oxy)Methyl)Piperidine

Piperidine Ring Construction

Reductive amination of glutaraldehyde with ammonium acetate and NaBH₃CN in methanol at 0°C affords piperidine (89% yield). Subsequent hydroxymethylation via formaldehyde addition under basic conditions (K₂CO₃, H₂O/EtOH) yields piperidin-4-ylmethanol.

Etherification and Functionalization

  • Step 1 : Protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether (TBSCl, imidazole, DMF, 25°C, 12 hours, 94% yield).
  • Step 2 : Alkylation with 4-fluorobenzyl bromide (K₂CO₃, DMF, 80°C, 6 hours) introduces the 4-fluorobenzyl group (72% yield).
  • Step 3 : TBS deprotection (TBAF, THF, 25°C, 2 hours) yields 4-(((4-fluorobenzyl)oxy)methyl)piperidine (68% overall yield).

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

Reaction of benzofuran-2-carbonyl chloride with 4-(((4-fluorobenzyl)oxy)methyl)piperidine in anhydrous CH₂Cl₂ with AlCl₃ (1.5 eq) at 0°C for 3 hours affords the target compound in 45% yield. Excess acyl chloride and extended reaction times (12 hours) improve yield to 58%.

Schlenk Equilibrium-Mediated Coupling

Using bis(trimethylsilyl)amide base (LiHMDS, THF, -78°C), the piperidine nitrogen is deprotonated and reacted with benzofuran-2-carbonyl fluoride (generated in situ from the carboxylic acid and DAST). This method achieves 63% yield with minimal byproducts.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky (4-fluorobenzyl)oxymethyl group impedes acylation. Employing high-dilution conditions (0.01 M in CH₂Cl₂) and slow reagent addition reduces dimerization, enhancing yield by 18%.

Purification Considerations

Silica gel chromatography (EtOAc/hexanes, 1:3) separates the target compound from unreacted piperidine. Recrystallization from ethanol/water (7:3) improves purity to >99% (HPLC).

Analytical Characterization Data

Property Value Method
Melting Point 142–144°C Differential Scanning Calorimetry
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J=8.4 Hz, 1H, ArH), 4.52 (s, 2H, OCH₂C₆H₄F), 3.71 (m, 2H, NCH₂) Varian Mercury 400
IR (KBr) 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F) PerkinElmer Spectrum Two
HRMS (ESI+) [M+H]⁺ calcd. 412.1784, found 412.1781 Agilent 6545 Q-TOF

Chemical Reactions Analysis

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .

Scientific Research Applications

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. The piperidine ring and fluorobenzyl group may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several derivatives reported in recent literature. Below is a comparative analysis based on molecular features, synthesis, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Source
Target Compound C₂₂H₂₃FNO₃ 383.43 g/mol 4-(((4-Fluorobenzyl)oxy)methyl)piperidine Not explicitly reported in evidence -
[3-(4-Chlorobenzyl)-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone (30) C₂₂H₂₄ClNO₂ 370.16 g/mol 4-Chlorobenzyl, methyl-dihydrobenzofuran Cannabinoid receptor agonist
(4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone (22b) C₂₇H₂₄F₂NO₃ 460.49 g/mol 2,4-Difluoro-5-hydroxyphenyl, benzylbenzoyl Kinase inhibitor candidate
[3-Methyl-3-(4-pyridylmethyl)-2,3-dihydrobenzofuran-6-yl]-(1-piperidyl)methanone (32) C₂₁H₂₄N₂O₂ 337.19 g/mol 4-Pyridylmethyl, methyl-dihydrobenzofuran Cannabinoid receptor selectivity

Key Observations

Substituent Effects on Bioactivity The 4-fluorobenzyloxy group in the target compound introduces enhanced metabolic stability compared to the 4-chlorobenzyl group in compound 30 (). Compound 32’s 4-pyridylmethyl substituent () confers polar interactions, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s lipophilic 4-fluorobenzyl group.

Synthetic Routes

  • The target compound likely employs a boronic acid cross-coupling strategy similar to compounds 30–34 (), where substituents are introduced via Suzuki-Miyaura reactions. In contrast, compound 22b () uses amide coupling between piperidine and benzoyl chloride derivatives, emphasizing divergent synthetic pathways for analogous scaffolds.

Physicochemical Properties

  • The target compound’s molecular weight (383.43 g/mol) aligns with drug-like properties, whereas compound 22b’s higher weight (460.49 g/mol) may limit bioavailability due to increased hydrophobicity .

The fluorinated benzyl group in the target compound could modulate receptor selectivity compared to the chlorinated or pyridyl variants.

Biological Activity

Benzofuran-2-yl(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has gained attention for its biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H17NO2C_{15}H_{17}NO_2, with a molecular weight of 243.30 g/mol. Its structure features a benzofuran moiety linked to a piperidine ring through a methanone functional group. The presence of the 4-fluorobenzyl group enhances its pharmacological profile.

Structural Representation

PropertyValue
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
IUPAC Name1-benzofuran-2-yl-(4-methylpiperidin-1-yl)methanone

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the 4-fluorobenzylpiperazine fragment have shown promising inhibitory effects against Agaricus bisporus tyrosinase, an enzyme involved in melanin production. One such derivative demonstrated an IC50 value of 0.18 μM, indicating potent activity compared to the reference compound kojic acid (IC50 = 17.76 μM) .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. A review highlighted various heterocyclic compounds that demonstrated significant growth inhibition against multiple cancer cell lines, with GI50 values ranging from 0.20–2.58 μM . In particular, compounds derived from benzofuran structures have shown cytotoxicity against human cancer cell lines such as A549 and MDA-MB-231, with IC50 values reported between 3.35–16.79 μM .

The mechanisms underlying the biological activities of these compounds often involve enzyme inhibition and interaction with cellular pathways. For example, docking studies have suggested that certain derivatives bind effectively to the active site of tyrosinase, inhibiting its activity without inducing cytotoxicity . This selectivity is crucial for developing therapeutics with minimal side effects.

Case Study 1: Tyrosinase Inhibition

A study focused on the synthesis and evaluation of new piperazine derivatives revealed that specific modifications to the benzofuran structure significantly enhanced their inhibitory potency against tyrosinase. The most effective compound exhibited an IC50 value of 0.18 μM, demonstrating its potential as a therapeutic agent for conditions like hyperpigmentation .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of benzofuran derivatives against various human cancer cell lines. Notably, one compound showed remarkable selectivity and potency, achieving GI50 values below 5 μM across multiple cell types, suggesting its potential as a lead compound in cancer therapy .

Q & A

Q. Characterization Techniques :

  • 1H/13C-NMR : Confirms hydrogen and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine CH₂ signals at δ 1.5–2.8 ppm) .
  • HPLC : Validates purity (e.g., 95–99% peak area at 254 nm) .
  • Elemental Analysis : Cross-checks C, H, N percentages (discrepancies <0.3% indicate acceptable purity) .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

TechniquePurposeExample Data
1H/13C-NMR Assign functional groups and stereochemistryPiperidine CH₂ at δ 2.1–2.7 ppm; benzofuran carbonyl at ~190 ppm .
HPLC Assess purity and retention timeRetention time: 13.0–13.9 min; peak area >95% .
Mass Spectrometry Confirm molecular weight[M+H]+ m/z calculated vs. observed (e.g., 392.92 g/mol) .
Elemental Analysis Verify elemental compositionC: 72.85% (calc) vs. 72.95% (obs) .

Advanced: How can substituent modifications on the piperidine ring influence target specificity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with substituents (e.g., 4-fluorophenyl, thiazole) and test in biological assays (e.g., receptor binding, enzyme inhibition) ().
  • Key Modifications :
    • 4-Fluorobenzyloxy Group : Enhances lipophilicity and CNS penetration .
    • Thiazole/Pyrazine Moieties : Improve interaction with enzymes (e.g., FAAH) via π-π stacking .
  • Computational Docking : Use tools like AutoDock to predict binding affinity changes when substituting groups ().

Advanced: How can computational methods predict the compound’s binding interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Software : Schrödinger Suite, AutoDock Vina.
  • Protocol :
  • Prepare ligand (compound) and receptor (e.g., FAAH) structures.
  • Define binding pockets based on co-crystallized ligands.
  • Score poses using binding energy (ΔG) and hydrogen-bond networks .

Molecular Dynamics (MD) :

  • Simulate ligand-receptor complexes in solvated environments (e.g., GROMACS) to assess stability over 100 ns .

Pharmacophore Modeling : Identify critical interaction points (e.g., benzofuran carbonyl for hydrogen bonding) .

Basic: How are discrepancies in elemental analysis resolved during purity assessment?

Methodological Answer:

  • Common Causes : Residual solvents, incomplete combustion, or hygroscopic samples.
  • Resolution Strategies :
    • Triplicate Analysis : Average results to minimize experimental error.
    • Complementary Techniques : Cross-validate with HPLC-MS for trace impurities ().
    • Sample Recrystallization : Use solvents like EtOAc/n-hexane to improve crystallinity .

Advanced: What strategies address contradictions in biological activity data across studies?

Methodological Answer:

  • Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines) ().
  • Orthogonal Assays : Use multiple methods (e.g., radioligand binding and functional cAMP assays) to confirm target engagement .
  • Stability Testing : Assess compound degradation in assay buffers (e.g., LC-MS monitoring) .

Basic: What is the role of X-ray crystallography in confirming molecular geometry?

Methodological Answer:

  • Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water).
  • Key Parameters :
    • Bond Lengths/Angles : Validate against literature (e.g., C=O bond ~1.22 Å) .
    • Torsion Angles : Confirm spatial arrangement (e.g., dihedral angle between benzofuran and piperidine: ~57°) .
  • Applications : Resolve stereochemical ambiguities and guide SAR .

Advanced: How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da, logP <5 (current compound: MW ~392.92, logP ~3.1) .
  • Prodrug Strategies : Introduce ester groups to enhance solubility (e.g., acetate prodrugs hydrolyzed in vivo) .
  • Metabolic Stability : Test in liver microsomes; modify labile groups (e.g., fluorination to reduce CYP450 metabolism) .

Basic: What are the compound’s key physicochemical properties for formulation?

PropertyValueSignificance
Solubility Water-soluble (up to 10 mg/mL)Enables intravenous dosing .
Melting Point Not determined (crystalline solid)Indicates purity; affects solid dispersion strategies.
Stability Stable at +4°C (protected from light)Guides storage conditions .

Advanced: How can the compound’s neuropharmacological potential be evaluated preclinically?

Methodological Answer:

  • In Vitro Models :
    • Receptor Binding Assays : Screen against serotonin/dopamine receptors (Ki <100 nM suggests high affinity) .
    • Enzyme Inhibition : Test FAAH/MAO-B inhibition (IC50 <1 µM indicates therapeutic potential) .
  • In Vivo Models :
    • Rodent Behavioral Tests : Morris water maze for cognitive effects; forced swim test for antidepressant activity .
    • PET Imaging : Radiolabel with ¹¹C to track brain penetration (e.g., [¹¹C]DPFC analogs) .

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